

Spectroscopic Characterization of 5-Amino-1-ethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-1-ethyl-1H-indazole

Cat. No.: B1374631

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

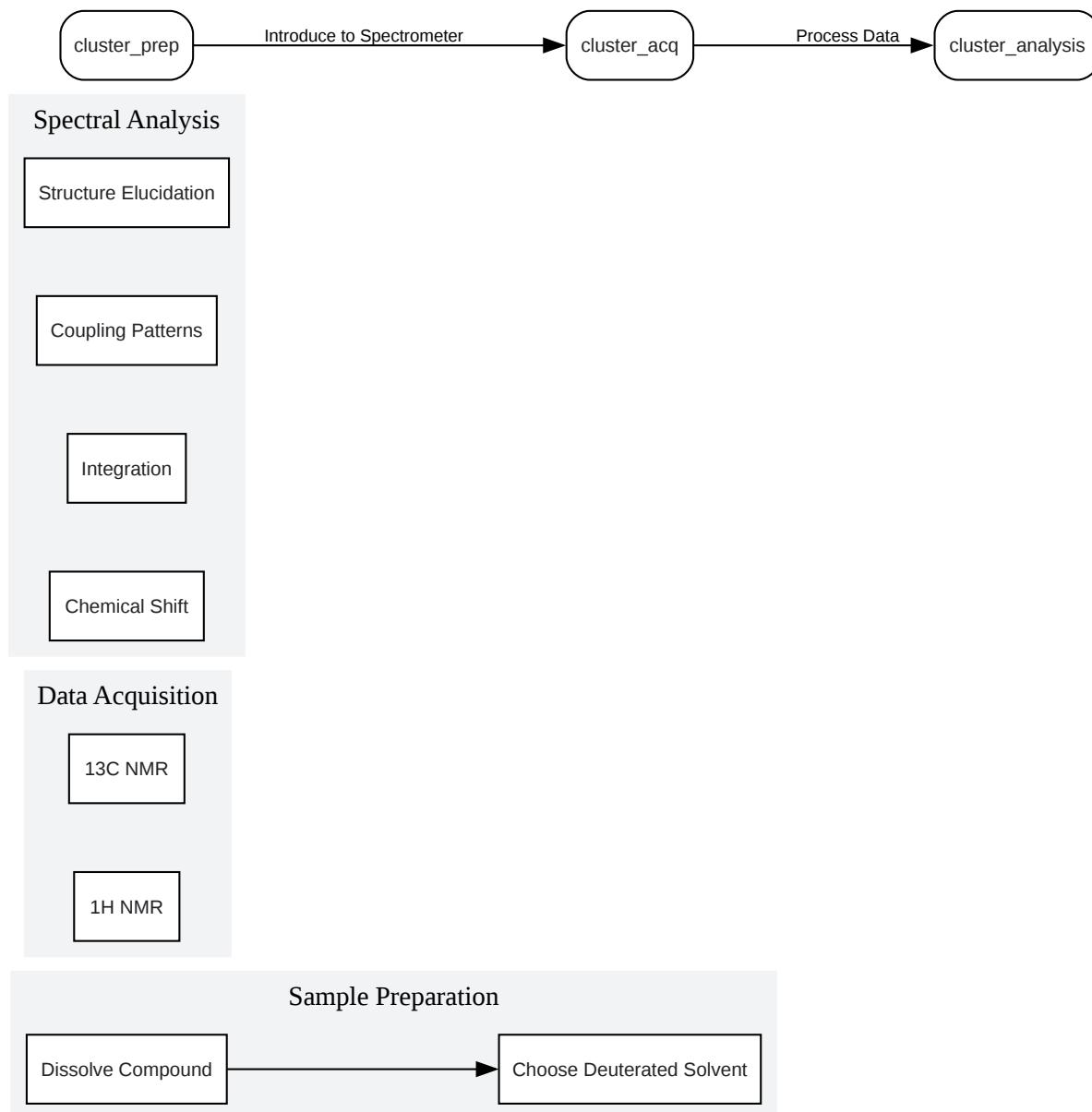
5-Amino-1-ethyl-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds.^[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-Amino-1-ethyl-1H-indazole**, framed within the context of established analytical methodologies. While specific experimental data for this exact molecule is not publicly available in the provided search results, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of **5-Amino-1-ethyl-1H-indazole** ($C_9H_{11}N_3$) comprises a bicyclic indazole core, an ethyl group at the N1 position, and an amino group at the C5 position.^{[2][3]} These features will give rise to distinct signals in both NMR and MS spectra, which are crucial for its characterization.

Molecular Formula: $C_9H_{11}N_3$ Molecular Weight: 161.21 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.^[4] For **5-Amino-1-ethyl-1H-indazole**, both ¹H and ¹³C NMR will provide key insights.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring NMR data for a small organic molecule like **5-Amino-1-ethyl-1H-indazole** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and can influence the chemical shifts.^[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.^{[6][7]}
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - This experiment often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Below is a workflow for NMR data acquisition and analysis:

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

Predicted ^1H NMR Spectral Data

Based on the analysis of similar indazole derivatives, the following ^1H NMR signals are anticipated for **5-Amino-1-ethyl-1H-indazole**. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3	~7.8 - 8.1	Singlet (s)	1H	-
H-4	~6.8 - 7.0	Doublet (d)	1H	~8.5 - 9.0
H-6	~6.6 - 6.8	Doublet of doublets (dd)	1H	~8.5 - 9.0, ~2.0
H-7	~7.2 - 7.4	Doublet (d)	1H	~8.5 - 9.0
-NH ₂	~3.5 - 5.0	Broad singlet (br s)	2H	-
-CH ₂ - (ethyl)	~4.1 - 4.3	Quartet (q)	2H	~7.0 - 7.5
-CH ₃ (ethyl)	~1.4 - 1.6	Triplet (t)	3H	~7.0 - 7.5

Justification of Assignments:

- **Aromatic Protons (H-3, H-4, H-6, H-7):** The protons on the indazole ring will appear in the aromatic region (typically 6.5-8.5 ppm). The electron-donating amino group at C5 is expected to shield the adjacent protons (H-4 and H-6), shifting them to a relatively higher field (lower ppm) compared to unsubstituted indazole.^[7] The H-3 proton, being adjacent to the pyrazole nitrogen, is generally the most deshielded.
- **Amino Protons (-NH₂):** The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.
- **Ethyl Group Protons (-CH₂- and -CH₃):** The methylene protons (-CH₂) are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the methyl

protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data

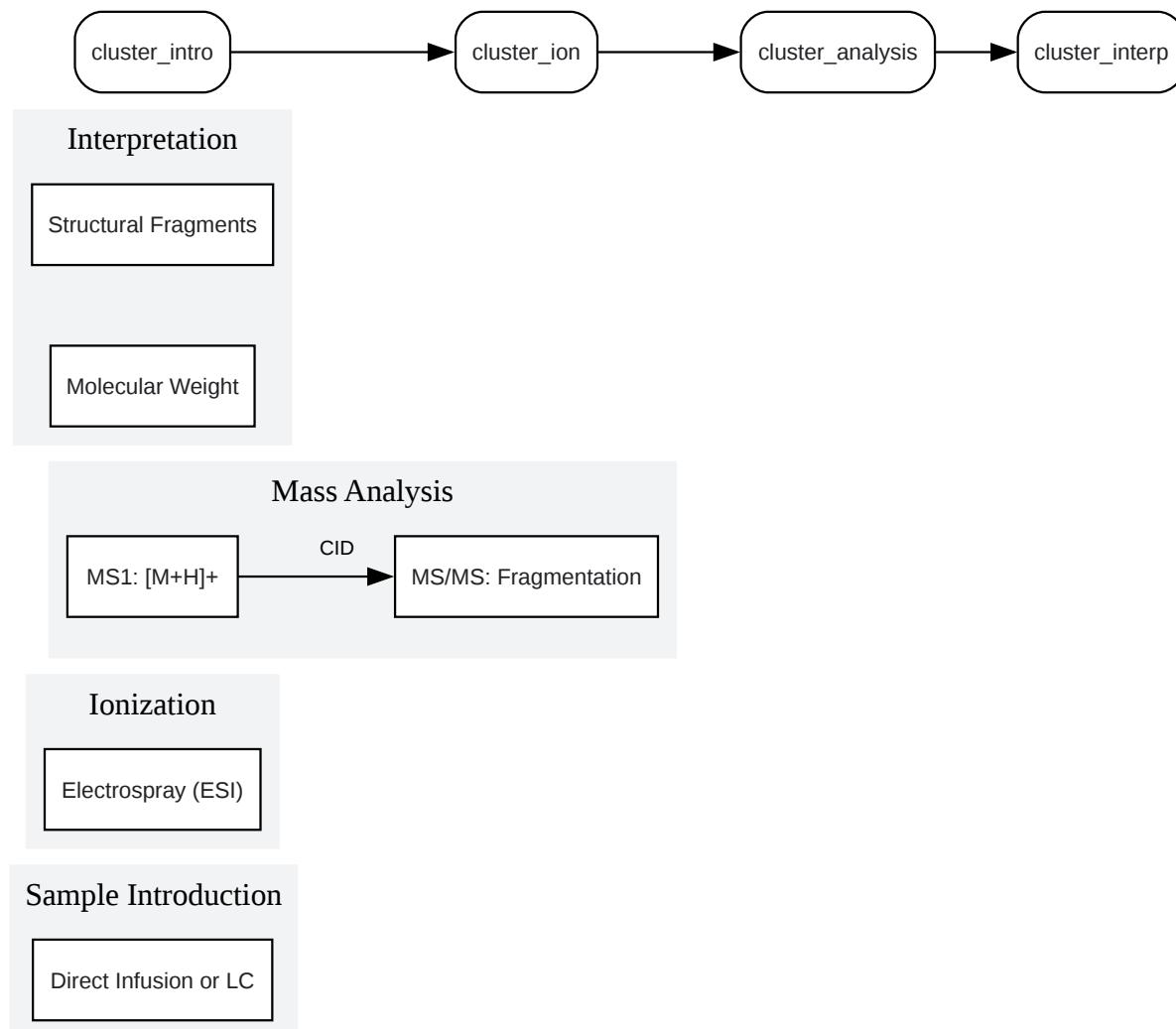
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment	Expected Chemical Shift (ppm)
C-3	~130 - 135
C-3a	~120 - 125
C-4	~110 - 115
C-5	~140 - 145
C-6	~105 - 110
C-7	~115 - 120
C-7a	~135 - 140
-CH ₂ - (ethyl)	~40 - 45
-CH ₃ (ethyl)	~14 - 16

Justification of Assignments:

- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-5) will be significantly deshielded.
- Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical aliphatic region.

Mass Spectrometry (MS)


Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.^[8]

Experimental Protocol: Acquiring Mass Spectra

A general procedure for obtaining a mass spectrum of **5-Amino-1-ethyl-1H-indazole** is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing a protonated molecule $[M+H]^+.$ ^[9]
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Tandem MS (MS/MS):** To obtain structural information, the $[M+H]^+$ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

A workflow for MS data acquisition and analysis is presented below:

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectral Data

- Molecular Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule, $[M+H]^+$, at an m/z of 162.1.

- Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 162.1 ion would likely reveal characteristic fragment ions. Common fragmentation pathways for indazole derivatives involve the loss of small neutral molecules.[10]

Predicted Fragmentation Pathways:

- Loss of ethylene (C₂H₄): A common fragmentation for N-ethyl substituted compounds is the loss of ethylene, leading to a fragment ion at m/z 134.1.
- Loss of NH₃: The amino group could be lost as ammonia, although this may be a minor pathway.
- Ring Cleavage: More complex fragmentation patterns involving the cleavage of the indazole ring system are also possible.

Table of Expected Key Ions:

m/z	Proposed Identity
162.1	[M+H] ⁺
134.1	[M+H - C ₂ H ₄] ⁺

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for **5-Amino-1-ethyl-1H-indazole**. By leveraging established principles of spectroscopic interpretation and data from analogous structures, researchers and scientists can confidently approach the characterization of this and related molecules. The detailed protocols and predictive data serve as a valuable resource for method development, quality control, and structural verification in the context of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 5-Amino-1-ethyl-1H-indazole | 511249-17-5 [sigmaaldrich.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. researchmap.jp [researchmap.jp]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Amino-1-ethyl-1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374631#spectroscopic-data-for-5-amino-1-ethyl-1h-indazole-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com